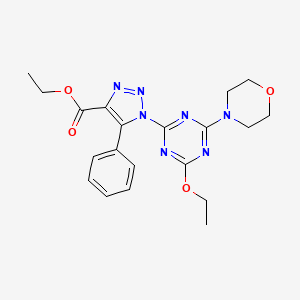
N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is also known by its chemical formula, C17H18N2O, and is often abbreviated as BMA. This compound is a member of the benzamide family of organic compounds, which are characterized by the presence of a benzene ring and an amide functional group. In
Wirkmechanismus
The mechanism of action of N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide involves its ability to bind to the SH3 domain of the protein Grb2. This interaction prevents the binding of Grb2 to its downstream targets, leading to a disruption of signaling pathways that are involved in cell proliferation, differentiation, and survival. This mechanism has been studied extensively in vitro and in vivo, and has shown promising results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, pancreatic cancer, and lung cancer cells. Additionally, BMA has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide in lab experiments include its ability to inhibit protein-protein interactions, its high purity, and its availability. However, there are also limitations to using this compound, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for the study of N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide. One area of research could be the development of more potent and selective inhibitors of protein-protein interactions, which could lead to the development of new cancer therapies. Additionally, the use of BMA in combination with other cancer therapies could be explored to determine if it can enhance their efficacy. Finally, the potential use of this compound in other diseases, such as autoimmune disorders, could be studied to determine its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to inhibit protein-protein interactions has shown promising results in the inhibition of cancer cell growth and angiogenesis. While there are limitations to using this compound, its potential therapeutic applications make it an important area of research for the future.
Synthesemethoden
The synthesis of N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with benzylamine and acrylonitrile in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography or recrystallization. This method has been optimized to produce high yields of BMA with good purity.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide has been used in a variety of scientific research applications due to its ability to inhibit protein-protein interactions. This compound has been shown to bind to the SH3 domain of the protein Grb2, which is involved in signal transduction pathways. This interaction prevents the binding of Grb2 to its downstream targets, leading to a disruption of signaling pathways that are involved in cell proliferation, differentiation, and survival.
Eigenschaften
IUPAC Name |
N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-15-8-10-17(11-9-15)18(21)20(13-5-12-19)14-16-6-3-2-4-7-16/h2-4,6-11H,5,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFSTCGYHMYUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCC#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104394.png)
![7-(3-cyclopropylpropanoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6104402.png)


![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B6104426.png)
![propyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6104443.png)
![N-(4-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6104447.png)
![5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6104452.png)
![{3-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-3-piperidinyl}methanol](/img/structure/B6104460.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6104466.png)
![1-(2-ethoxyphenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6104487.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B6104494.png)
![N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B6104499.png)
![1'-acetyl-3-[2-(2-methylphenyl)ethyl]-1,4'-bipiperidine](/img/structure/B6104507.png)